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Receptor Binding and Enzyme Inhibition Profile

The following table details the specific phosphodiesterase (PDE) isoenzymes that Tofisopam inhibits, along

with its affinity for each, measured as IC50 (the concentration needed for half-maximal inhibition). A lower

IC50 indicates a higher affinity.

Target Binding/Action
Affinity
(IC50)

Experimental Notes

GABA-A Receptor
(BZ site)

No binding [1]
[2]

Not
applicable

In vitro binding assays; no potentiation of
GABA-ergic transmission.

PDE4A1 Inhibitor [3] [4] 0.42 µM Human recombinant protein; highest affinity
interaction.

PDE10A1 Inhibitor [3] [4] 0.92 µM Human recombinant protein; high affinity.

PDE3 Inhibitor [3] [4] 1.98 µM Human recombinant protein; moderate

affinity.

PDE2A3 Inhibitor [3] [4] 2.11 µM Human recombinant protein; moderate

affinity.

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 6 Tech Support

https://www.smolecule.com/products/s545532?utm_src=pdf-body
https://www.smolecule.com/products/s545532?utm_src=pdf-interest
https://www.smolecule.com/products/s545532?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/6124424/
https://link.springer.com/article/10.1007/BF00542458
https://pmc.ncbi.nlm.nih.gov/articles/PMC2993883/
https://www.bohrium.com/paper-details/the-atypical-anxiolytic-drug-tofisopam-selectively-blocks-phosphodiesterase-isoenzymes-and-is-active-in-the-mouse-model-of-negative-symptoms-of-psychosis/811712706192080896-10044
https://pmc.ncbi.nlm.nih.gov/articles/PMC2993883/
https://www.bohrium.com/paper-details/the-atypical-anxiolytic-drug-tofisopam-selectively-blocks-phosphodiesterase-isoenzymes-and-is-active-in-the-mouse-model-of-negative-symptoms-of-psychosis/811712706192080896-10044
https://pmc.ncbi.nlm.nih.gov/articles/PMC2993883/
https://www.bohrium.com/paper-details/the-atypical-anxiolytic-drug-tofisopam-selectively-blocks-phosphodiesterase-isoenzymes-and-is-active-in-the-mouse-model-of-negative-symptoms-of-psychosis/811712706192080896-10044
https://pmc.ncbi.nlm.nih.gov/articles/PMC2993883/
https://www.bohrium.com/paper-details/the-atypical-anxiolytic-drug-tofisopam-selectively-blocks-phosphodiesterase-isoenzymes-and-is-active-in-the-mouse-model-of-negative-symptoms-of-psychosis/811712706192080896-10044
https://www.smolecule.com/products/s545532?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Target Binding/Action
Affinity
(IC50)

Experimental Notes

PDE-1, -5 Weak inhibitor

[4]

Not

specified

Inhibition noted, but affinity too weak for IC50

determination in screen.

PDE-6, -8, -9, -11 No interaction

[4]

No inhibition No significant binding or inhibition found.

Comparative Clinical Profile: Tofisopam vs. Diazepam

This table compares the effects of Tofisopam and Diazepam observed in a human clinical trial, highlighting

their divergent psychotropic profiles [1] [2].

Parameter Tofisopam Diazepam

GABA-A Receptor Binding No binding [1] [2] Binds effectively [1] [2]

EEG Changes No changes [1] [2] Pronounced changes [1] [2]

Sedative Effect Not present [1] [2] Pronounced sedation [1] [2]

Psychomotor/Memory
Impairment

No impairment [1] [2] Significant impairment [1] [2]

Subjective Mood Effects Very mild stimulant effect
[1] [2]

Characteristic sedative-anxiolytic
effects [1] [2]

Experimental Protocols for Key Data

Understanding the methods behind the data is crucial for evaluation. Here are the experimental protocols for

the key studies cited.

1. Clinical Psychotropic Profile Comparison [1] [2]
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Objective: To compare the acute psychotropic effects of tofisopam and diazepam in normal

subjects.
Design: A double-blind, placebo-controlled trial.

Subjects: 12 healthy volunteers.
Interventions: Single doses of 10 mg diazepam, 100 mg tofisopam, 200 mg tofisopam, and a

placebo.
Measurements: Subjects were tested before and 1, 3, and 5 hours after administration. Measures

included:
Self-ratings: Mood, bodily symptoms, hostility, and sleep.

Objective Performance Tests: Reaction time, tapping rate, digit symbol substitution test,
symbol copying test.

Physiological Measures: Electroencephalogram (EEG) and plasma drug levels.

2. Phosphodiesterase (PDE) Inhibition Screen [3] [4]

Objective: To screen tofisopam for interaction with a panel of PDE isoenzymes.

Technology: IMAP Technology (Molecular Devices), a fluorescence polarization-based assay.
Procedure:

Enzymes: Human recombinant PDEs (PDE-1A3, -2A3, -3A, -4A1, -5, -6C, -8A1, -9A1, -10A1,
-11A1).

Screening: Single-point assay at 10,000 nM tofisopam to identify potential interactions.
IC50 Determination: For isoenzymes showing >50% inhibition, an 8-point dose-response

assay was performed in triplicate to calculate the half-maximal inhibitory concentration (IC50).
Data Analysis: IC50 values were determined for PDE-2A3, -3A, -4A1, and -10A1.

Mechanism of Action and Signaling Pathway

Tofisopam's primary mechanism is the selective inhibition of PDE4 and, to a lesser extent, PDE2, PDE3,

and PDE10. The following diagram illustrates the resulting signaling pathway and its functional outcomes.
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The core mechanism involves the inhibition of PDE4, leading to increased intracellular cAMP levels. This

activates Protein Kinase A (PKA) and downstream targets like CREB, a transcription factor. This pathway is

linked to tofisopam's unique therapeutic effects: anxiolysis without sedation, mild cognitive stimulation, and

potential activity against negative symptoms of psychosis [3] [5] [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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